

Chemical structure and properties of CellTracker CM-DiI

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Compound of Interest

Compound Name: CellTracker CM-DiI

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CellTracker™ CM-DiI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ CM-DiI is a vital fluorescent probe for monitoring cell movement and location in vitro and in vivo. This lipophilic carbocyanine dye is characterized by its ability to be well-retained in cells for extended periods, allowing for multi-generational tracking of cellular dynamics.[1][2] Its bright red-orange fluorescence, low cytotoxicity, and, most notably, its fixability, make it an invaluable tool in a wide range of biological research applications, including cell migration studies, immunology, and developmental biology.[3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols for CellTracker™ CM-DiI.

Chemical Structure and Properties

CellTracker™ CM-DiI, a derivative of the carbocyanine dye DiI, possesses a unique chemical structure that underpins its utility in cell tracking.[3] Its full chemical name is 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine, with a chloromethyl modification.[6] This modification is central to its mechanism of action and retention within cells.

The key structural features include:

- **Lipophilic Carbocyanine Core:** This extensive, conjugated system is responsible for the dye's fluorescent properties.
- **Long Hydrocarbon Chains (C18):** Two octadecyl chains anchor the molecule within the lipid bilayer of cell membranes.^[5]
- **Thiol-Reactive Chloromethyl (CM) Group:** This moderately reactive group enables the dye to covalently bind to intracellular thiol-containing molecules, such as glutathione and proteins.^{[3][5]}

A summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of CellTracker™ CM-Dil

Property	Value	Reference(s)
Chemical Formula	C ₆₈ H ₁₀₅ ClIN ₃ O	^[7]
Molecular Weight	1142.96 g/mol	^[7]
CAS Number	180854-97-1	^{[3][4][7]}
Appearance	Red powder	^[7]
Solubility	DMSO, DMF, ethanol	^[7]

Spectral Properties

CellTracker™ CM-Dil exhibits strong fluorescence in the orange-red region of the spectrum, making it compatible with common fluorescence microscopy and flow cytometry instrumentation. Its spectral characteristics are summarized in Table 2. The dye is weakly fluorescent in aqueous solutions but becomes brightly fluorescent upon incorporation into lipid membranes.^[5] Its distinct spectral profile allows for multiplexing with green fluorescent probes like GFP.^{[1][3]}

Table 2: Spectral Properties of CellTracker™ CM-Dil

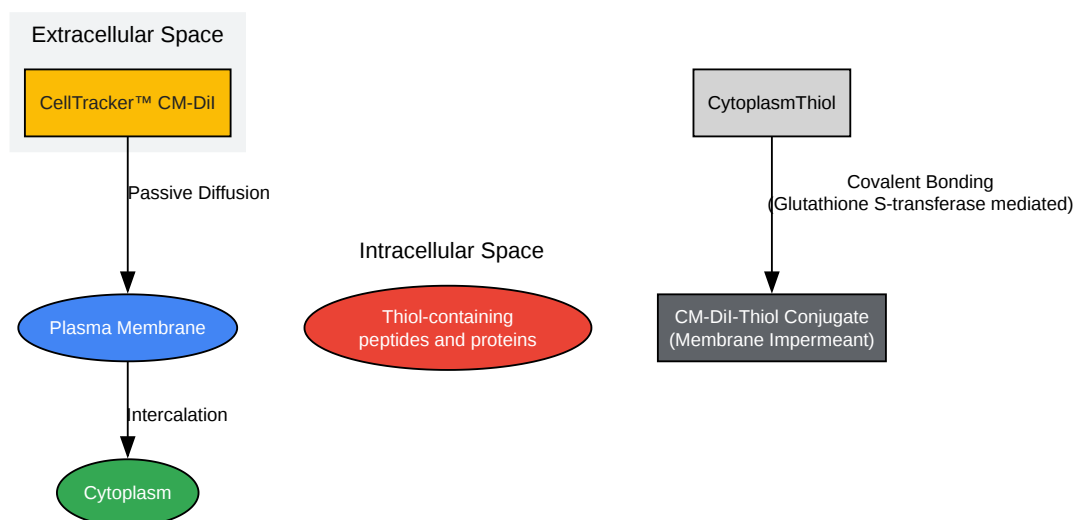
Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	553 - 556 nm	[3][4][7]
Emission Maximum (λ_{em})	570 - 571 nm	[3][4][7]
Molar Extinction Coefficient (ϵ)	129,500 $\text{cm}^{-1}\text{M}^{-1}$	[7]
Fluorescence Quantum Yield (Φ)	0.16	[7]

Mechanism of Action

The utility of CellTracker™ CM-Dil as a long-term cell tracker stems from its unique two-step mechanism of action, which ensures its stable retention within labeled cells.

First, the lipophilic nature of the dye allows it to freely pass through the plasma membrane of living cells and intercalate into the lipid bilayer.[5] Once inside the cell, the mildly thiol-reactive chloromethyl group covalently binds to intracellular thiol-containing peptides and proteins, such as glutathione, through a glutathione S-transferase-mediated reaction.[8] This covalent conjugation renders the dye membrane-impermeant, trapping it within the cell.[1][8] The fluorescent signal is then passed on to daughter cells upon cell division, but not to adjacent cells in a population.[1][3] This mechanism allows for the tracking of cell populations over several generations, typically for at least 72 hours.[1][3]

Mechanism of Action of CellTracker™ CM-Dil



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Mechanism of Action of CellTracker™ CM-Dil

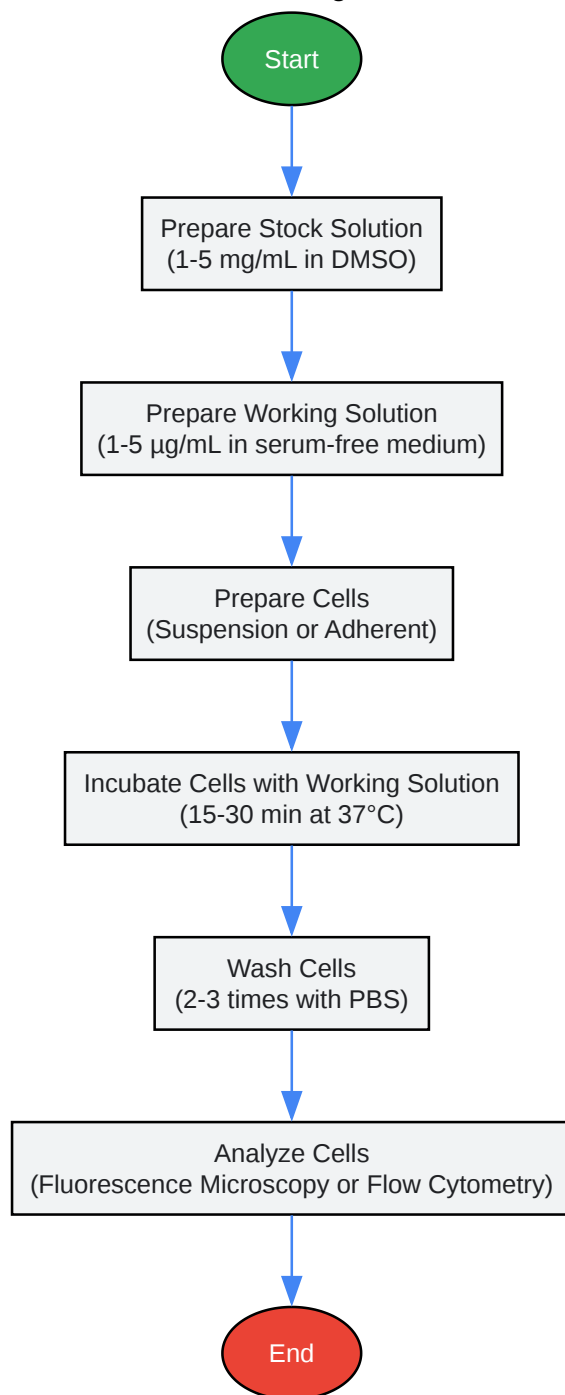
Experimental Protocols

The following are detailed methodologies for key applications of CellTracker™ CM-Dil. It is important to note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.

General Cell Labeling Workflow

The general workflow for labeling either suspension or adherent cells with CellTracker™ CM-Dil is straightforward.

General Workflow for Cell Labeling with CellTracker™ CM-DiI

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General Workflow for Cell Labeling

Detailed Protocol for Labeling Lymphocytes for In Vivo Tracking

This protocol is adapted for labeling lymphocytes to track their migration.[\[4\]](#)[\[7\]](#)

Materials:

- CellTracker™ CM-Dil
- High-quality, anhydrous DMSO
- Hank's Balanced Salt Solution (HBSS)
- Lactated Ringer's solution
- Lymphocyte suspension

Procedure:

- Preparation of Stock Solution: Dissolve 500 µg of CellTracker™ CM-Dil in 250 µL of DMSO to create a stock solution.
- Preparation of Working Solution: Pre-warm 7.5 mL of HBSS to 37°C. Add this to the DMSO stock solution and mix thoroughly until the dye is evenly distributed.
- Cell Preparation:
 - Collect lymphocytes and determine the cell concentration.
 - Centrifuge the required volume of cells (e.g., 1×10^9 lymphocytes) at 300 x g for 10 minutes at 4°C.
 - Discard the supernatant and wash the cell pellet with HBSS.
 - Resuspend the washed cells in 2.5 mL of HBSS and warm to 37°C.
- Staining:

- Immediately add the prepared working solution to the cell suspension. Mix quickly by pipetting to achieve a final cell concentration of 1×10^8 lymphocytes/mL.
- Incubate the cells at 37°C for 2 minutes, followed by incubation on ice for another 2 minutes.
- Washing:
 - Transfer the cell suspension to a 50 mL centrifuge tube containing 40 mL of ice-cold HBSS.
 - Centrifuge and wash the cells as described in step 3.
- Final Preparation for Injection:
 - Resuspend the final cell pellet in 20 mL of Lactated Ringer's solution.
 - Place the cell suspension on ice and inject within 15-30 minutes.

Detailed Protocol for Labeling Extracellular Vesicles (EVs)

This protocol provides a method for labeling microvesicles or exosomes.[\[3\]](#)

Materials:

- CellTracker™ CM-Dil stock solution (1-5 mg/mL in DMSO)
- EV-containing solution (e.g., collected microbubble culture solution)
- Phosphate-Buffered Saline (PBS)

Procedure:

- Staining Solution Preparation: Add an appropriate volume of the CellTracker™ CM-Dil stock solution to the EV-containing solution to achieve a final concentration of approximately 5 μ M. Alternatively, resuspend the EVs in a 0.5-1 mL working solution of CM-Dil. Mix gently by pipetting.

- Incubation: Incubate the mixture at room temperature for 30 minutes in the dark, with gentle agitation every 5 minutes.
- Removal of Unbound Dye:
 - Transfer the incubated sample to an ultracentrifuge tube.
 - Centrifuge at 16,000-18,000 x g for 30 minutes at 4°C.
 - Carefully aspirate and discard the supernatant containing the unbound dye. The labeled EVs will be in the pellet.

Applications in Research

CellTracker™ CM-Dil is a versatile tool with a broad range of applications in life sciences research:

- Cell Migration and Tracking: Monitoring the movement of cells in culture or within a living organism is a primary application.[\[4\]](#)[\[6\]](#)
- Immunology: Tracking the migration and fate of immune cells, such as lymphocytes, in vivo. [\[4\]](#)
- Developmental Biology: Following cell lineages and movements during embryonic development.
- Neuroscience: Tracing neuronal pathways and connections.[\[6\]](#)
- Cancer Research: Studying tumor cell metastasis and invasion.
- Stem Cell Research: Tracking the fate of transplanted stem cells.

Advantages and Limitations

Advantages:

- Long-term Tracking: The fluorescent signal is retained for at least 72 hours, spanning multiple cell generations.[\[1\]](#)[\[3\]](#)

- **Fixable:** The covalent binding of the dye allows for fixation with traditional aldehyde fixatives, enabling subsequent immunocytochemistry or immunohistochemistry.[3][5]
- **Low Cytotoxicity:** At working concentrations, the dye has minimal effects on cell viability and proliferation.[1][3]
- **High Retention:** The dye is well-retained within cells and is transferred to daughter cells but not to adjacent cells.[1][3]
- **Multiplexing Capability:** Its spectral properties are well-suited for co-labeling with green fluorescent probes.[1][3]

Limitations:

- **Potential for Artifacts:** As with any fluorescent label, it is crucial to use the lowest effective concentration to avoid potential artifacts and ensure normal cellular physiology.
- **Uneven Staining:** In some cases, achieving uniform staining across a cell population may require optimization of the protocol.

Conclusion

CellTracker™ CM-DiI is a robust and reliable fluorescent probe for long-term cell tracking. Its unique chemical properties, particularly the thiol-reactive chloromethyl group, provide for stable, covalent labeling within live cells. This, combined with its bright fluorescence and low toxicity, makes it an indispensable tool for researchers investigating dynamic cellular processes. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can effectively utilize CellTracker™ CM-DiI to advance their research in a multitude of biological disciplines.

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